molecular formula C17H12ClFN6O B2803927 1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892770-58-0

1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2803927
CAS No.: 892770-58-0
M. Wt: 370.77
InChI Key: MKKNPOTYGUIKAK-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12ClFN6O and its molecular weight is 370.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown significant interest in synthesizing novel 1,2,4-triazole derivatives due to their potential antimicrobial properties. For instance, studies have described the synthesis of various 1,2,4-triazole derivatives through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to compounds with moderate to good antimicrobial activities against tested microorganisms. These synthetic pathways provide a foundation for developing new antimicrobial agents by introducing different substituents into the triazole ring, potentially enhancing their activity spectrum (H. Bektaş et al., 2007; A. Demirbaş et al., 2010).

Structural Characterization and Antibacterial Activity

Another aspect of research has focused on the structural characterization of these compounds and their antibacterial efficacy. For example, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives has been reported, with some derivatives showing promising antibacterial activity. These findings underscore the potential of 1,2,4-triazole derivatives as leads for developing new antibacterial drugs (C. N. Tien et al., 2016).

Isostructural Synthesis and Antioxidant Properties

Furthermore, research has extended to the synthesis of isostructural compounds containing the triazole moiety and evaluating their antioxidant properties. The precise molecular arrangements and interactions within these compounds have been elucidated through crystallography, revealing insights into their stability and potential biological activities (B. Kariuki et al., 2021; A. Karayel et al., 2015).

Energetic Materials Synthesis

Additionally, the synthesis of triazole derivatives has been explored for applications in energetic materials, demonstrating the versatility of these compounds beyond biological activities. The synthesis and nitrification of certain triazole derivatives have yielded products with high detonation performances, highlighting their potential in the field of materials science (Yu Cao et al., 2020).

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O/c1-9-6-7-10(18)8-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)11-4-2-3-5-12(11)19/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKNPOTYGUIKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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